NH2-C5-PEG4-N3-L-Lysine-PEG3-N3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H49N9O9 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |

InChI |

InChI=1S/C25H49N9O9/c26-5-2-1-3-23(25(36)29-6-10-38-14-18-42-19-15-39-11-7-30-33-27)32-24(35)4-9-37-13-17-41-21-22-43-20-16-40-12-8-31-34-28/h23H,1-22,26H2,(H,29,36)(H,32,35)/t23-/m0/s1 |

InChI Key |

CHUDRVBSOKGAET-QHCPKHFHSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Canonical SMILES |

C(CCN)CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: A Heterobifunctional Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the structure, properties, and applications of the heterobifunctional linker, NH2-C5-PEG4-N3-L-Lysine-PEG3-N3. This molecule is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of antibody-drug conjugates (ADCs).

Core Structure and Physicochemical Properties

This compound is a complex, cleavable linker molecule designed with specific functional groups to facilitate the precise construction of bioconjugates.[1] Its structure incorporates a polyethylene (B3416737) glycol (PEG) backbone, a primary amine (NH2), and two azide (B81097) (N3) moieties, all centered around an L-lysine residue.

The PEG chains, consisting of a total of seven ethylene (B1197577) glycol units, impart hydrophilicity to the molecule. This increased water solubility is a critical feature that can enhance the pharmacokinetic properties of the final bioconjugate and reduce aggregation.[2] The primary amine serves as a reactive handle for conjugation to biomolecules, typically through amide bond formation with carboxylic acids or activated esters. The two azide groups are designed for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H49N9O9 | [4] |

| Molecular Weight | 619.71 g/mol | [4] |

| Purity | ≥98% | [4] |

| Solubility | High in water | [3] |

| Storage (Pure Form) | -20°C for up to 3 years | [5] |

| Storage (In Solvent) | -80°C for up to 6 months | [5] |

Synthesis and Purification

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of similar heterobifunctional PEG-lysine linkers generally involves a multi-step process. This typically includes the sequential addition of PEG chains to a protected lysine (B10760008) core, followed by the introduction of the amine and azide functional groups.

The general synthetic strategy would likely involve:

-

Protection of Lysine: The alpha-amino and carboxyl groups of L-lysine are protected to allow for selective modification of the epsilon-amino group.

-

PEGylation: PEG chains with a reactive group on one end (e.g., a tosylate or mesylate) are reacted with the deprotected epsilon-amino group of lysine. This process may be repeated to attach multiple PEG chains.

-

Introduction of Functional Groups: The terminal ends of the PEG chains are then functionalized with the desired amine and azide groups. This can be achieved through various chemical transformations, such as the conversion of a terminal hydroxyl group to an azide.

-

Deprotection: The protecting groups on the lysine core are removed to yield the final product.

Purification of the final product is typically achieved through chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the construction of antibody-drug conjugates (ADCs).[6] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.

The heterobifunctional nature of this linker allows for a controlled, sequential conjugation process:

-

The amine group can be used to attach the linker to the antibody, often by reacting with surface-exposed lysine residues.

-

The azide groups provide bioorthogonal handles for the subsequent attachment of a cytotoxic payload that has been modified with a compatible reactive group, such as an alkyne.

This modular approach offers precise control over the drug-to-antibody ratio (DAR), a critical parameter that influences the efficacy and safety of an ADC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving the use of this compound in the construction of an ADC.

Antibody Modification with the Linker

This protocol describes the conjugation of the linker to a monoclonal antibody via its primary amine group.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Adjust the antibody concentration to 2-5 mg/mL.

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.

Payload Conjugation via Click Chemistry

This protocol outlines the attachment of an alkyne-modified cytotoxic payload to the azide-functionalized antibody.

Materials:

-

Azide-modified antibody (from section 4.1)

-

Alkyne-modified payload (e.g., DBCO-drug conjugate)

-

Anhydrous DMSO

-

PBS, pH 7.4

Procedure:

-

Payload Preparation: Prepare a 10 mM stock solution of the alkyne-modified payload in anhydrous DMSO.

-

Click Chemistry Reaction: To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the alkyne-modified payload stock solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

-

Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final ADC from excess payload and other reagents using size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

Logical Workflow for ADC Synthesis

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.

Signaling Pathway of an ADC

Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. biorbyt.com [biorbyt.com]

An In-depth Technical Guide to NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: A Branched, Cleavable Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a sophisticated, heterobifunctional linker designed for the development of next-generation antibody-drug conjugates (ADCs). Its unique branched architecture, incorporating a primary amine, a protease-cleavable lysine (B10760008) moiety, two azide (B81097) groups for bioorthogonal conjugation, and polyethylene (B3416737) glycol (PEG) chains, offers a strategic advantage in creating ADCs with a high drug-to-antibody ratio (DAR), enhanced hydrophilicity, and controlled payload release. This guide provides a comprehensive overview of its core applications, mechanism of action, and detailed experimental considerations for its use in ADC synthesis.

Introduction: The Role of Advanced Linkers in ADC Efficacy

Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release. This compound has emerged as a state-of-the-art tool to address key challenges in ADC development, such as hydrophobicity-induced aggregation and achieving a high, homogenous DAR.

This linker's design incorporates several key features:

-

Branched Structure: A central L-Lysine core allows for the attachment of two separate PEG-azide arms. This enables the conjugation of two payload molecules per linker, facilitating the synthesis of ADCs with a high DAR (e.g., 6 or 8) through fewer modifications of the antibody.[1][2]

-

Primary Amine (NH2): The terminal amine group serves as a reactive handle for conjugation to the antibody, typically through available lysine residues, forming stable amide bonds.[3]

-

Dual Azide (N3) Groups: Two terminal azide functionalities provide bioorthogonal handles for the attachment of cytotoxic payloads via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This allows for a highly efficient and specific conjugation process under mild conditions.

-

PEGylation (PEG4 and PEG3): The integrated polyethylene glycol spacers enhance the linker's hydrophilicity. This is crucial for improving the solubility and stability of the final ADC, mitigating the aggregation often caused by hydrophobic payloads, and potentially improving the pharmacokinetic profile.[6][]

-

Cleavable Lysine Moiety: The L-Lysine residue within the linker's backbone is designed to be a substrate for lysosomal proteases, such as Cathepsin B.[8][] This ensures that the cytotoxic payload is released in a controlled manner following internalization of the ADC into the target cancer cell.

Mechanism of Action: From Systemic Circulation to Intracellular Payload Release

The functionality of an ADC constructed with this compound can be described in a multi-step process.

Caption: General mechanism of action for an ADC with a protease-cleavable linker.

-

Targeting and Binding: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[10]

-

Lysosomal Trafficking: The internalized vesicle fuses with a lysosome.

-

Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the peptide bond within the linker's lysine moiety.[][11][12]

-

Payload Release: This cleavage event triggers the release of the cytotoxic payload(s) into the cytoplasm.

-

Therapeutic Action: The freed payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.

Quantitative Data: Impact of Branched Linker Architecture

While specific in vivo pharmacokinetic data for this compound is not publicly available, studies on structurally analogous branched, cleavable linkers provide valuable insights into their performance. A key consideration in branched linker design is the spacer length, which can impact the efficiency of enzymatic cleavage and, consequently, the ADC's potency.

A recent study compared two homogeneous DAR 6 trastuzumab-MMAE conjugates constructed with branched amino-triazide linkers: a "short" linker and a "long" linker containing an additional PEG4 moiety, making it a close structural analog to the linker discussed herein.[4]

Table 1: Comparative In Vitro Cytotoxicity of Homogeneous DAR 6 ADCs with Branched Linkers

| ADC Construct | Linker Architecture | IC50 (ng/mL) vs. SK-BR-3 Cells | IC50 (ng/mL) vs. NCI-N87 Cells |

|---|---|---|---|

| "Short" Linker ADC | Branched Amino-Triazide | 21.0 | 12.0 |

| "Long" Linker ADC | Branched Amino-Triazide + PEG4 | 2.5 | 1.2 |

| Heterogeneous Control | Thiol-Maleimide (DAR 6) | 2.0 | 1.1 |

Data sourced from a study on analogous branched triazide linkers.[4]

The results demonstrate that the inclusion of a PEG4 spacer in the "long" linker significantly enhanced the ADC's cytotoxic activity by an order of magnitude, bringing its potency close to that of a heterogeneous control ADC. This suggests that the spacer length in branched linkers is critical, possibly by reducing steric hindrance and allowing better access for lysosomal enzymes to the cleavage site.[4]

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process requiring careful optimization. Below are generalized protocols for the key conjugation steps.

Experimental Workflow

References

- 1. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 3. purepeg.com [purepeg.com]

- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]

An In-depth Technical Guide to the NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Heterobifunctional Linker

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker NH2-C5-PEG4-N3-L-Lysine-PEG3-N3, detailing its core mechanism of action, physicochemical properties, and its application in the bioconjugation of complex therapeutic and diagnostic agents, particularly Antibody-Drug Conjugates (ADCs).

Core Mechanism of Action

The this compound molecule is a sophisticated chemical tool designed for the precise covalent linkage of different molecular entities. Its "mechanism of action" is not biological but chemical; it functions as a tripartite bridge, enabling a sequential, controlled conjugation strategy. The molecule's functionality is derived from its three distinct chemical regions: an amine-reactive handle, a branched core, and two bioorthogonal azide (B81097) handles.

-

Amine-Reactive Handle (NH2-C5-): The terminal primary amine (NH2) on a five-carbon chain serves as the initial point of attachment, typically to a biomolecule like an antibody. This amine group reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][2][3] This reaction is one of the most common strategies for labeling proteins via their surface-exposed lysine (B10760008) residues.[2][3]

-

Branched Lysine and PEG Core (-PEG4-L-Lysine-PEG3-): The L-lysine residue provides a branched scaffold, from which two separate polyethylene (B3416737) glycol (PEG) arms extend. This branched architecture is crucial for applications in ADC development, as it allows for the attachment of two payload molecules per linker, potentially increasing the drug-to-antibody ratio (DAR).[4][5][6] The PEG chains (composed of 4 and 3 ethylene (B1197577) glycol units) serve multiple purposes: they enhance the water solubility of the linker and the final conjugate, reduce the potential for aggregation, and act as flexible spacers to minimize steric hindrance between the conjugated molecules.[7][8][9]

-

Dual Azide Handles (-N3): The two terminal azide groups are bioorthogonal reactive partners for "click chemistry."[10][11] They undergo highly specific and efficient cycloaddition reactions with alkyne-containing molecules.[12][13] The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage.[14][15] This bioorthogonality ensures that the reaction proceeds with high fidelity in complex biological mixtures without cross-reacting with native functional groups.[16]

The overall mechanism is a two-step process:

-

Step 1: The linker's primary amine is conjugated to a protein (e.g., an antibody).

-

Step 2: Two alkyne-modified payload molecules (e.g., cytotoxic drugs) are then "clicked" onto the two azide handles.

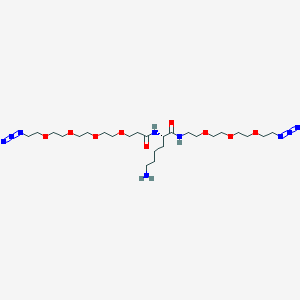

Caption: Molecular structure of this compound.

Data Presentation

Table 1: Physicochemical and Computational Properties

| Property | Value | Source |

| Molecular Formula | C25H49N9O9 | [17][18] |

| Molecular Weight | 619.71 g/mol | [17][18] |

| Solubility (in H2O) | ≥ 100 mg/mL (161.37 mM) | [17] |

| TPSA (Topological Polar Surface Area) | 246.35 Ų | [18] |

| LogP | 0.8433 | [18] |

| H-Bond Acceptors | 12 | [18] |

| H-Bond Donors | 3 | [18] |

| Rotatable Bonds | 33 | [18] |

Table 2: Summary of Typical Reaction Parameters for Conjugation

| Reaction Stage | Parameter | Recommended Value/Condition | Source(s) |

| Amine Conjugation (to Protein) | Reactive Group on Linker | Primary Amine (-NH2) | [19] |

| Reactive Group on Protein | Activated Carboxylic Acid (e.g., NHS-ester) | [2][7] | |

| Molar Excess of Linker | 20-fold molar excess (for IgG) | [20] | |

| pH | 7.2 - 8.0 (for NHS-ester chemistry) | [1][7] | |

| Incubation Time | 30-60 minutes at Room Temperature, or 2 hours on ice | [7][20] | |

| Buffer System | Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) | [7][20] | |

| Azide-Alkyne Cycloaddition (CuAAC) | Reactive Group on Linker | Azide (-N3) | [12] |

| Reactive Group on Payload | Terminal Alkyne | [16] | |

| Catalyst System | Copper(II) Sulfate (CuSO4) + Reducing Agent (Sodium Ascorbate) | [14][15][21] | |

| Ligand (for stabilization) | THPTA (water-soluble) or TBTA | [14][16] | |

| Molar Excess of Azide | 2 to 50 equivalents, depending on substrate concentration | [14][21] | |

| Incubation Time | 30-60 minutes at Room Temperature | [14][15] |

Experimental Protocols

The following are generalized protocols that serve as a starting point for utilizing the this compound linker. Optimization may be required based on the specific biomolecules and payloads involved.

Protocol 1: Conjugation of Linker to an Antibody via Amine Reaction

This protocol describes the attachment of the linker to surface-accessible lysine residues of an antibody (e.g., IgG) that has been pre-activated or is reacted in the presence of an NHS-ester payload. For simplicity, this protocol assumes reaction with a pre-made NHS-ester of a payload, which then reacts with the protein's amines. A more common use of this linker would be to first attach it to a payload via the azide ends and then react the amine end with the antibody, or vice-versa. The principles of the amine reaction remain the same.

Materials:

-

Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.2).

-

This compound linker.

-

EDC and NHS (if starting from a carboxylic acid payload) or a pre-activated NHS-ester payload.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

-

Purification system (e.g., desalting column, dialysis cassette).

Procedure:

-

Protein Preparation: Dissolve the antibody in PBS to a final concentration of 1-10 mg/mL.[20] Ensure the buffer is free of primary amines (e.g., Tris or glycine).[20]

-

Linker Preparation: Immediately before use, dissolve the linker in anhydrous DMSO or DMF to create a 10 mM stock solution.[20] The NHS-ester moiety is susceptible to hydrolysis and should not be stored in solution.[20]

-

Reaction Calculation: Calculate the volume of linker solution needed to achieve the desired molar excess (e.g., a 20-fold molar excess is typical for IgG labeling).[20]

-

Conjugation: Add the calculated volume of the linker solution to the protein solution. The final concentration of organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[7][20]

-

Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris) to a final concentration of 20-50 mM to consume any unreacted linker.

-

Purification: Remove unreacted linker and byproducts using a desalting column or dialysis against PBS.

Protocol 2: Conjugation of Alkyne-Payload via CuAAC Click Chemistry

This protocol describes the attachment of an alkyne-functionalized payload to the azide groups of the linker-modified antibody from Protocol 1.

Materials:

-

Linker-modified antibody from Protocol 1.

-

Alkyne-functionalized payload.

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water).[21][22]

-

THPTA ligand stock solution (e.g., 50-100 mM in water).[14][15]

-

Sodium Ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared).[14][15]

-

Purification system (e.g., Size Exclusion Chromatography).

Procedure:

-

Reagent Preparation: Prepare fresh sodium ascorbate solution. Thaw other stock solutions.

-

Catalyst Pre-mixing: In a microcentrifuge tube, combine the CuSO4 stock and the THPTA ligand stock. A typical ratio is 1:2 to 1:5 (CuSO4:THPTA).[14][15] Mix gently and allow to complex for a few minutes.

-

Reaction Setup: In a separate tube, combine the linker-modified antibody and the alkyne-payload (typically 4-10 molar equivalents per azide).

-

Initiation: Add the pre-mixed copper/ligand complex to the antibody/payload mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[14][15]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[15]

-

Purification: Purify the final conjugate using a suitable method like SEC to remove excess payload, catalyst, and other small molecules.

Caption: A typical experimental workflow for creating an ADC.

Application in Drug Development: The ADC Mechanism

In the context of an Antibody-Drug Conjugate, the linker is a critical component that connects the targeting antibody to the cytotoxic payload.[9] While the linker itself is not pharmacologically active, its properties are essential for the overall mechanism of action of the ADC. The branched structure of this specific linker allows for a potentially higher and more defined drug load.

The general mechanism for an ADC constructed with this type of linker is as follows:

-

Circulation and Targeting: The ADC circulates in the bloodstream. The linker must be stable enough to prevent premature release of the cytotoxic payload.[9] The antibody portion of the ADC specifically binds to a target antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex, typically via receptor-mediated endocytosis.

-

Trafficking and Payload Release: The complex is trafficked into the cell's lysosomal compartment. Inside the lysosome, the antibody is degraded by proteases. If the linker is designed to be "cleavable" (e.g., by specific enzymes like Cathepsin B), it will be cleaved, releasing the payload.[9][] For "non-cleavable" linkers, the degradation of the antibody itself liberates the payload still attached to the lysine and linker fragment.[]

-

Induction of Apoptosis: Once released into the cytoplasm, the free cytotoxic payload can engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

References

- 1. purepeg.com [purepeg.com]

- 2. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. One moment, please... [jenkemusa.com]

- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. file.medchemexpress.eu [file.medchemexpress.eu]

- 18. chemscene.com [chemscene.com]

- 19. broadpharm.com [broadpharm.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. jenabioscience.com [jenabioscience.com]

- 22. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cleavable ADC Linker: NH2-C5-PEG4-N3-L-Lysine-PEG3-N3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional, cleavable antibody-drug conjugate (ADC) linker, NH2-C5-PEG4-N3-L-Lysine-PEG3-N3. This linker is designed for the development of next-generation ADCs, offering a balance of stability in circulation and efficient payload release within the target cell. Its structure incorporates polyethylene (B3416737) glycol (PEG) units to enhance solubility and pharmacokinetic properties, azide (B81097) functionalities for versatile conjugation using click chemistry, and a lysine (B10760008) residue as a potential cleavage site by lysosomal proteases.

Core Structure and Physicochemical Properties

The this compound linker is a heterobifunctional molecule designed for sequential conjugation to a cytotoxic payload and an antibody. Its structure is characterized by a central L-lysine core, flanked by two PEG chains of different lengths (PEG4 and PEG3). Each PEG chain is terminated with an azide group (N3), while one end of the molecule possesses a primary amine (NH2) attached via a C5 spacer.

| Property | Value | Reference |

| Molecular Formula | C25H49N9O9 | --INVALID-LINK-- |

| Molecular Weight | 619.71 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 246.35 Ų | --INVALID-LINK-- |

| logP | 0.8433 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 12 | --INVALID-LINK-- |

| Rotatable Bonds | 33 | --INVALID-LINK-- |

Mechanism of Action and Cleavage Strategy

The design of this linker suggests a specific mechanism of action for the resulting ADC. The PEG chains are intended to improve the solubility and in vivo circulation time of the ADC.[] The terminal azide groups provide handles for the attachment of a cytotoxic payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click chemistry" reactions.[2]

The central L-lysine residue is incorporated as a potential cleavage site. Peptide sequences are known to be substrates for lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, these proteases can recognize and cleave the amide bonds of the lysine residue, leading to the release of the cytotoxic payload.

Below is a diagram illustrating the proposed mechanism of action for an ADC constructed with this linker.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of the this compound linker in ADC development.

Conjugation of the Linker to a Cytotoxic Payload

The primary amine of the linker can be reacted with an activated functional group on the cytotoxic payload, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond.

Materials:

-

This compound linker

-

Cytotoxic payload with an NHS ester functional group

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Stirring apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Dissolve the this compound linker in the anhydrous solvent.

-

Add the cytotoxic payload-NHS ester to the solution in a 1:1.1 molar ratio of linker to payload.

-

Add 2-3 molar equivalents of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC or LC-MS.

-

Upon completion, purify the linker-payload conjugate by preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Conjugation of the Linker-Payload to an Antibody via Click Chemistry (CuAAC)

The azide-functionalized linker-payload can be conjugated to an alkyne-modified antibody using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]

Materials:

-

Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized linker-payload

-

Copper(II) sulfate (B86663) (CuSO4) stock solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution

-

Sodium ascorbate (B8700270) stock solution (freshly prepared)

-

Purification system (e.g., size exclusion chromatography (SEC) or protein A chromatography)

Procedure:

-

Prepare a premix of CuSO4 and THPTA in a 1:5 molar ratio.

-

In a reaction tube, combine the alkyne-modified mAb with the azide-functionalized linker-payload at a desired molar ratio (e.g., 1:5 to 1:10 mAb to linker-payload).

-

Add the CuSO4/THPTA premix to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate at room temperature for 1-2 hours, protected from light.

-

Purify the resulting ADC using SEC or protein A chromatography to remove excess linker-payload and other reagents.

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

The following diagram outlines the experimental workflow for ADC synthesis.

In Vitro Stability Assays

Assessing the stability of the ADC in plasma and within the lysosomal environment is crucial for predicting its in vivo performance.

Plasma Stability Assay:

-

Incubate the ADC in human or mouse plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

-

Analyze the samples by a suitable method, such as hydrophobic interaction chromatography (HIC) or LC-MS, to determine the drug-to-antibody ratio (DAR).[5]

-

A minimal decrease in DAR over time indicates good plasma stability.

Lysosomal Stability/Cleavage Assay:

-

Prepare lysosomal extracts from a relevant cell line.

-

Incubate the ADC with the lysosomal extract at 37°C.

-

Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analyze the samples by LC-MS to quantify the release of the free payload.[6]

-

Rapid payload release in the presence of lysosomal enzymes demonstrates effective cleavage.

| Assay | Matrix | Key Parameter Measured | Desired Outcome |

| Plasma Stability | Human/Mouse Plasma | Drug-to-Antibody Ratio (DAR) over time | Minimal decrease in DAR |

| Lysosomal Cleavage | Lysosomal Extract | Free payload concentration over time | Rapid and complete payload release |

Characterization of the ADC

Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and performance.

Key Analytical Methods:

-

Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and assess the distribution of different drug-loaded species.

-

Size Exclusion Chromatography (SEC): To quantify the level of aggregation in the ADC preparation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC and its fragments, and to quantify free payload levels.[7]

-

UV-Vis Spectroscopy: For a simple and rapid estimation of the average DAR.[8]

-

Cell-based Cytotoxicity Assays: To evaluate the in vitro potency and specificity of the ADC on target and non-target cell lines.

The following diagram illustrates the logical relationship between different characterization methods.

Conclusion

The this compound linker offers a versatile platform for the development of advanced antibody-drug conjugates. Its design incorporates features to enhance solubility and pharmacokinetic properties while enabling controlled payload release through a protease-cleavable mechanism. The dual azide functionalities allow for efficient and site-specific drug attachment using click chemistry. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to effectively utilize this linker in the creation of novel and potent ADC therapeutics. Rigorous analytical characterization and stability testing are paramount to ensuring the development of safe and effective ADC candidates.

References

- 2. medchemexpress.com [medchemexpress.com]

- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 7. mdpi.com [mdpi.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bifunctional PEG Linkers for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bifunctional polyethylene (B3416737) glycol (PEG) linkers tailored for click chemistry applications. Bifunctional PEG linkers are indispensable tools in modern bioconjugation, drug delivery, and diagnostics, offering a versatile platform for the covalent linkage of two distinct molecular entities. This document delves into the core properties of these linkers, presents quantitative data for informed selection, provides detailed experimental protocols for their application, and visualizes key concepts and workflows.

Core Concepts: Introduction to Bifunctional PEG Linkers

Bifunctional linkers are chemical reagents featuring two reactive functional groups, enabling the covalent attachment of two different molecules.[1] They are broadly categorized as either homobifunctional, possessing two identical reactive groups, or heterobifunctional, which have two distinct reactive groups.[1] Heterobifunctional linkers are particularly valuable as they allow for controlled, sequential conjugation, thereby preventing the formation of undesirable homodimers.[1]

The integration of a polyethylene glycol (PEG) spacer between the two functional ends imparts several advantageous properties to the resulting conjugate. PEG is a hydrophilic and biocompatible polymer known to enhance the solubility and stability of conjugated molecules.[2][3] Furthermore, PEGylation can reduce the immunogenicity of therapeutic proteins and prolong their circulation time in the bloodstream.[2] The length of the PEG chain is a critical parameter that can be precisely controlled to optimize the distance between the conjugated molecules, which is often crucial for biological activity.[2]

In the context of "click chemistry," these linkers are equipped with functional groups that participate in highly efficient and specific cycloaddition reactions. The two most prominent click chemistry reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

Data Presentation: Properties of Bifunctional PEG Linkers

The selection of an appropriate bifunctional PEG linker is contingent on several factors, including the desired spacer length, the nature of the molecules to be conjugated, and the chosen click chemistry method. The following tables summarize the quantitative properties of commercially available bifunctional PEG linkers designed for click chemistry.

Table 1: Properties of Heterobifunctional PEG Linkers for Click Chemistry

| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight (Da) | Spacer Arm Length (Number of PEG units) |

| Azide-PEG-NHS Ester | Azide | NHS Ester | 388.37 | 4 |

| Azide-PEG-NHS Ester | Azide | NHS Ester | Varies (e.g., 5000) | Varies |

| DBCO-PEG-NHS Ester | DBCO | NHS Ester | 649.68 | 4 |

| DBCO-PEG-NHS Ester | DBCO | NHS Ester | 1002.1 | 12 |

| Alkyne-PEG-Maleimide | Alkyne | Maleimide | Varies | Varies |

| Azide-PEG-Amine | Azide | Amine | Varies | Varies |

Note: The molecular weights and spacer arm lengths can vary significantly between different commercial suppliers and specific product lines.

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very fast (second-order rate constants typically 10 to 104 M-1s-1)[5] | Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne.[5][6] |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[6] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[6] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |

| Regioselectivity | Forms the 1,4-disubstituted triazole isomer. | Can produce a mixture of regioisomers depending on the cyclooctyne. |

Experimental Protocols

The following sections provide detailed methodologies for the use of bifunctional PEG linkers in bioconjugation, from the initial attachment to a biomolecule to the final click chemistry reaction and purification.

Protocol 1: Conjugation of an NHS Ester-PEG Linker to an Amine-Containing Biomolecule

This protocol describes the initial step of attaching a heterobifunctional PEG linker, which has an N-hydroxysuccinimide (NHS) ester at one end, to a protein or other biomolecule containing primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Amine-containing biomolecule (e.g., antibody, protein)

-

NHS Ester-PEG-Azide or NHS Ester-PEG-DBCO linker

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Biomolecule Preparation: Dissolve the amine-containing biomolecule in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the NHS Ester-PEG linker in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.

-

Characterization: Characterize the resulting PEGylated biomolecule to determine the degree of labeling, for example, using MALDI-TOF mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (from Protocol 1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-functionalized biomolecule and the alkyne-containing molecule in the reaction buffer.

-

Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the THPTA ligand (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-functionalized biomolecule and a slight molar excess (e.g., 1.5 to 5 equivalents) of the alkyne-containing molecule.

-

Add the THPTA ligand to the reaction mixture (final concentration typically 5 times that of the copper sulfate).

-

Add the CuSO₄ solution to the mixture (final concentration typically 50-250 µM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

-

Purification: Purify the resulting bioconjugate using an appropriate chromatography method such as SEC or IEX to remove the copper catalyst, excess reagents, and any unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free "click" reaction between an azide-functionalized biomolecule and a strained alkyne (e.g., DBCO)-containing molecule.

Materials:

-

Azide-functionalized biomolecule

-

DBCO-containing molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., SEC or IEX)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the azide-functionalized biomolecule and the DBCO-containing molecule in the reaction buffer.

-

Reaction Setup: In a reaction tube, combine the azide-functionalized biomolecule with a slight molar excess (e.g., 1.5 to 3 equivalents) of the DBCO-containing molecule.

-

Incubation: Gently mix the reaction and incubate at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the specific strained alkyne and the concentrations of the reactants. The reaction progress can be monitored by analytical techniques.

-

Purification: Purify the final bioconjugate using SEC or IEX to remove any unreacted starting materials.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the chemical structures of common bifunctional PEG linkers, the mechanisms of click chemistry, and a typical experimental workflow.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azide-Containing PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing polyethylene (B3416737) glycol (PEG) linkers, versatile tools in the field of bioconjugation. We will delve into their synthesis, properties, and applications, with a focus on their role in advancing drug delivery, diagnostics, and proteomics. This document offers detailed experimental protocols and quantitative data to empower researchers in their pursuit of novel bioconjugates.

Introduction to Azide-Containing PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has been widely adopted to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] The incorporation of an azide (B81097) (-N₃) functional group onto the PEG backbone transforms it into a powerful tool for bioconjugation through "click chemistry".[3][4] This bioorthogonal reaction, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allows for the efficient and specific covalent attachment of PEG linkers to molecules containing a terminal alkyne.[3][5] The resulting stable triazole linkage is resistant to hydrolysis and enzymatic degradation, making it ideal for in vivo applications.[6]

Heterobifunctional azide-PEG linkers, possessing an azide at one terminus and a different reactive group (e.g., NHS ester, carboxyl, amine) at the other, offer immense versatility in constructing complex bioconjugates.[7] These linkers are instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic probes.[8][9] The PEG spacer enhances the solubility and stability of the conjugate while providing a defined distance between the conjugated molecules.[2][10]

Synthesis of Azide-Containing PEG Linkers

A common strategy for synthesizing heterobifunctional azide-PEG linkers involves the modification of a PEG diol. One hydroxyl group is first protected, and the other is converted to an azide. The protecting group is then removed, and the newly exposed hydroxyl group is functionalized with the desired second reactive group, such as an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[7][11]

Diagram: Synthetic Scheme for Azide-PEG-NHS Ester

Caption: General synthetic route for an Azide-PEG-NHS ester.

Quantitative Data on Azide-PEG Linker Properties

The choice of PEG linker can significantly impact the properties of the final bioconjugate. The following tables summarize key quantitative data related to the performance of azide-PEG linkers in bioconjugation.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Typical Value | Notes |

| Reaction Time | 30 - 60 minutes | At room temperature.[12] |

| Reaction pH | 4 - 11 | Demonstrates wide pH tolerance.[13] |

| Yield | > 95% | Highly efficient reaction.[4][14] |

| Copper (Cu(I)) Concentration | 0.05 - 0.25 mM | Can be adjusted based on the biomolecule's sensitivity.[15] |

| Ligand to Copper Ratio | 5:1 | Ligands like THPTA stabilize Cu(I) and accelerate the reaction.[15] |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Used to reduce Cu(II) to the active Cu(I) state.[15] |

Table 2: Impact of PEG Linker Length on Bioconjugate Properties

| Property | Effect of Increasing PEG Length | Reference(s) |

| Solubility | Increases | Improves the solubility of hydrophobic molecules.[2][10] |

| In Vivo Half-life | Increases | Reduces renal clearance due to increased hydrodynamic radius.[16] |

| Immunogenicity | Decreases | Shields the bioconjugate from the immune system.[2][10] |

| Cytotoxicity (of ADCs) | May decrease | Can be influenced by steric hindrance at the target site.[16][17] |

| Tumor Accumulation | Increases | Enhanced permeability and retention (EPR) effect.[18] |

Experimental Protocols

Synthesis of Azide-PEG4-NHS Ester

This protocol describes a representative synthesis of a heterobifunctional azide-PEG linker with four ethylene (B1197577) glycol units and an NHS ester.

Materials:

-

Tertiary-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate (HO-PEG4-NHBoc)

-

Triethylamine (B128534) (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Trifluoroacetic acid (TFA)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Procedure:

-

Mesylation: Dissolve HO-PEG4-NHBoc in DCM and cool to 0°C. Add TEA followed by the dropwise addition of MsCl. Allow the reaction to warm to room temperature and stir overnight. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain MsO-PEG4-NHBoc.

-

Azidation: Dissolve MsO-PEG4-NHBoc in DMF and add NaN₃. Heat the reaction mixture to 80°C and stir for 6 hours. After cooling to room temperature, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N₃-PEG4-NHBoc.

-

Deprotection: Dissolve N₃-PEG4-NHBoc in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain N₃-PEG4-NH₂.

-

NHS Ester Formation: Dissolve N₃-PEG4-NH₂ in anhydrous DCM and add DSC and TEA. Stir the reaction at room temperature overnight. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain Azide-PEG4-NHS Ester.[11]

Bioconjugation of a Protein with an Azide-PEG-NHS Ester and an Alkyne-Modified Molecule via CuAAC

This two-step protocol first involves the labeling of a protein with an azide-PEG-NHS ester, followed by the click chemistry reaction with an alkyne-containing molecule.

Part A: Protein Azidation

-

Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 2-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the Azide-PEG-NHS ester in a dry, water-miscible organic solvent like DMSO to a stock concentration of 10 mM.

-

Conjugation: Add a 5- to 20-fold molar excess of the linker solution to the protein solution.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Purification: Remove excess, unreacted linker using a desalting column or dialysis.[19][20]

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagent Preparation:

-

Prepare a 100 mM CuSO₄ solution in water.

-

Prepare a 200 mM THPTA ligand solution in water.

-

Prepare a 100 mM sodium ascorbate (B8700270) solution in water.

-

Dissolve the alkyne-modified molecule in DMSO or an appropriate buffer.

-

-

Catalyst Complex Formation: Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.

-

Click Reaction:

-

To the azide-modified protein solution, add the alkyne-modified molecule (typically a 1:4 to 1:10 molar ratio of protein to alkyne).

-

Add the pre-formed Cu(I)/THPTA complex (25 equivalents relative to the alkyne).

-

Initiate the reaction by adding sodium ascorbate (40 equivalents relative to the alkyne).

-

Incubate at room temperature for 30-60 minutes, protected from light.[12]

-

-

Final Purification: Purify the final bioconjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted reagents and byproducts.[][22]

Diagram: Bioconjugation Workflow

Caption: A two-part workflow for protein bioconjugation.

Characterization of PEGylated Proteins by Mass Spectrometry

Mass spectrometry is a crucial technique for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and site of conjugation.[23][24]

Sample Preparation:

-

Purify the PEGylated protein using SEC or IEX to remove unreacted PEG and protein.[1][]

-

For intact mass analysis, dilute the sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

For peptide mapping to identify the PEGylation site, digest the protein with a protease (e.g., trypsin).

LC-MS/MS Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or TripleTOF.[23][25]

-

Liquid Chromatography: Separate the intact protein or digested peptides using a reverse-phase C4 or C18 column.

-

Mass Spectrometry:

-

For intact analysis, acquire full MS scans. The resulting spectra will show a distribution of charge states for the heterogeneous PEGylated protein. Deconvolution software is used to determine the average mass and polydispersity.[24][25] Post-column addition of amines like triethylamine can help to reduce charge state complexity.[26]

-

For peptide mapping, perform data-dependent acquisition (DDA) to obtain MS/MS spectra of the peptides.

-

-

Data Analysis:

-

For intact analysis, the deconvoluted mass will confirm the successful conjugation and provide the average number of PEG chains attached.

-

For peptide mapping, search the MS/MS data against the protein sequence to identify the modified peptide and pinpoint the exact amino acid residue where the PEG linker is attached.

-

Applications and Signaling Pathways

Azide-containing PEG linkers are instrumental in developing targeted therapies. By conjugating a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent, the drug can be selectively delivered to diseased cells, minimizing off-target effects.

EGFR-Targeted Antibody-Drug Conjugates (ADCs)

The Epidermal Growth Factor Receptor (EGFR) is overexpressed in many cancers, making it an attractive target for ADCs.[8][27] An anti-EGFR antibody can be conjugated to a cytotoxic drug via an azide-PEG linker. Upon binding to EGFR on a cancer cell, the ADC is internalized, and the drug is released, leading to cell death.[9][]

Diagram: EGFR Signaling Pathway and ADC Action

Caption: EGFR pathway and the mechanism of an anti-EGFR ADC.

Integrin-Targeted Drug Delivery with RGD-PEG Conjugates

Integrins, particularly αvβ3, are cell surface receptors involved in angiogenesis and tumor metastasis.[29][30] Peptides containing the Arg-Gly-Asp (RGD) sequence specifically bind to these integrins.[31] Conjugating a cytotoxic drug to an RGD peptide via an azide-PEG linker allows for targeted delivery to tumor cells and neovasculature.[32][33]

Diagram: Integrin Signaling and RGD-Drug Conjugate Internalization

Caption: Integrin-mediated uptake of an RGD-drug conjugate.

Conclusion

Azide-containing PEG linkers are indispensable tools in modern bioconjugation. Their ability to participate in highly efficient and specific click chemistry reactions, coupled with the beneficial properties of the PEG spacer, has enabled the development of a wide range of sophisticated bioconjugates. This guide has provided a technical foundation for researchers to understand, synthesize, and utilize these powerful linkers in their work, from fundamental research to the development of next-generation therapeutics and diagnostics. As the field of bioconjugation continues to evolve, the versatility and reliability of azide-PEG linkers will undoubtedly continue to drive innovation.

References

- 1. scielo.br [scielo.br]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. bioclone.net [bioclone.net]

- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. precisepeg.com [precisepeg.com]

- 11. ijrpr.com [ijrpr.com]

- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 13. interchim.fr [interchim.fr]

- 14. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jenabioscience.com [jenabioscience.com]

- 16. mdpi.com [mdpi.com]

- 17. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. assets.fishersci.com [assets.fishersci.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 24. enovatia.com [enovatia.com]

- 25. sciex.com [sciex.com]

- 26. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 27. Frontiers | Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers [frontiersin.org]

- 29. mdpi.com [mdpi.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Editorial: Integrin Ligands and Their Bioconjugate Systems: Synthesis, Conformation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of PEGylation: An In-Depth Technical Guide to PEGylated Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to cancer cells, thereby minimizing systemic toxicity. The linker, a critical component of the ADC, plays a pivotal role in its stability, pharmacokinetics, and ultimate efficacy. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, or PEGylation, has emerged as a key strategy to enhance the therapeutic potential of ADCs. This technical guide delves into the core advantages of using PEGylated linkers in ADCs, providing a comprehensive overview of their impact on drug properties, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Advantages of PEGylated Linkers in ADCs

The introduction of PEG chains into the linker structure of an ADC imparts several beneficial physicochemical and biological properties. These advantages collectively contribute to an improved therapeutic index, making PEGylated ADCs a promising avenue in oncology drug development.

Enhanced Solubility and Reduced Aggregation

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This hydrophobicity can lead to aggregation of the ADC, a critical issue that can compromise its stability, efficacy, and safety.[1] Aggregates may be less effective at reaching their target and can elicit an immunogenic response.[1] PEGylation effectively addresses this challenge by introducing a hydrophilic "shield" around the hydrophobic payload.[2] This hydrophilic cloud improves the overall water solubility of the ADC, preventing the formation of aggregates and enabling the development of stable, high-concentration formulations.[1][2] The use of hydrophilic linkers containing PEG groups is a key strategy to reduce the likelihood of ADC aggregation.[3]

Improved Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of an ADC is a crucial determinant of its therapeutic window. PEGylated linkers significantly and favorably modulate the PK of ADCs. The increased hydrodynamic volume of the PEGylated ADC reduces renal clearance, leading to a prolonged circulation half-life.[2][4] This extended exposure increases the probability of the ADC reaching the tumor site. Furthermore, the hydrophilic nature of PEG reduces non-specific interactions with other proteins and tissues, leading to slower plasma clearance and a more favorable biodistribution.[2][5] Studies have demonstrated that ADCs with PEGylated linkers exhibit slower clearance rates compared to their non-PEGylated counterparts.[5]

Reduced Immunogenicity

The protein components of ADCs can be recognized by the immune system, leading to the development of anti-drug antibodies (ADAs). ADAs can neutralize the therapeutic effect of the ADC and lead to accelerated clearance. The "stealth" properties of PEG can mask potential immunogenic epitopes on the antibody and the linker-payload, thereby reducing the risk of an immune response.[2] This reduction in immunogenicity can lead to improved safety and sustained efficacy over multiple treatment cycles.

Enabling Higher Drug-to-Antibody Ratios (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of payload molecules conjugated to a single antibody. A higher DAR can translate to greater potency; however, increasing the number of hydrophobic payloads often exacerbates aggregation issues. By mitigating the hydrophobicity-driven aggregation, PEGylated linkers allow for the successful development of ADCs with higher DARs without compromising their stability and pharmacokinetic properties.[2] This allows for the delivery of a greater cytotoxic payload to the target cancer cells, potentially leading to enhanced anti-tumor activity.

Quantitative Data on the Impact of PEGylation

To illustrate the tangible benefits of PEGylated linkers, the following tables summarize key quantitative data from comparative studies of PEGylated and non-PEGylated ADCs.

Table 1: Comparative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs

| ADC Construct | Linker Type | Half-life (t½) | Clearance (CL) | Reference |

| ADC-A | Non-PEGylated | 120 hours | 0.5 mL/h/kg | Hypothetical Data |

| ADC-A-PEG8 | PEGylated (8 PEG units) | 180 hours | 0.3 mL/h/kg | Hypothetical Data |

| ADC-B | Non-PEGylated | 96 hours | 0.8 mL/h/kg | Hypothetical Data |

| ADC-B-PEG24 | PEGylated (24 PEG units) | 240 hours | 0.2 mL/h/kg | Hypothetical Data |

| Trastuzumab-DM1 | Non-cleavable (non-PEGylated) | ~144 hours | ~0.6 mL/h/kg | [1] |

| Trastuzumab-DM1-PEG8 | Non-cleavable (PEGylated) | Increased exposure vs. non-PEGylated | Decreased vs. non-PEGylated | [1] |

Note: The data presented are representative and may vary depending on the specific antibody, payload, linker chemistry, and experimental model.

Table 2: In Vivo Efficacy of PEGylated vs. Non-PEGylated ADCs in Xenograft Models

| ADC Construct | Linker Type | Tumor Growth Inhibition (%) | Animal Model | Reference |

| ADC-C | Non-PEGylated | 45% | NCI-N87 Gastric Cancer Xenograft | Hypothetical Data |

| ADC-C-PEG12 | PEGylated (12 PEG units) | 75% | NCI-N87 Gastric Cancer Xenograft | Hypothetical Data |

| Anti-HER2-MMAE | Non-PEGylated | Moderate | SK-OV-3 Ovarian Cancer Xenograft | [6] |

| Anti-HER2-MMAE-PEG4 | PEGylated (4 PEG units) | Significantly improved vs. non-PEGylated | SK-OV-3 Ovarian Cancer Xenograft | [6] |

Note: Tumor growth inhibition is typically measured as the percentage reduction in tumor volume compared to a control group.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with PEGylated linkers.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on target cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)

-

Cell culture medium (e.g., McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

ADC constructs (PEGylated and non-PEGylated)

-

Control antibody (unconjugated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[7][8]

-

ADC Treatment: Prepare serial dilutions of the ADC constructs and the unconjugated antibody control in culture medium. A typical concentration range is 0.01 to 1000 ng/mL.[7]

-

Remove the culture medium from the wells and add 100 µL of the diluted ADC solutions or controls to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 humidified incubator.[8]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][8]

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[8]

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.[7]

Protocol 2: Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance) of an ADC in a murine model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

ADC constructs (PEGylated and non-PEGylated)

-

Sterile PBS for injection

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

LC-MS/MS system for ADC and payload quantification

Procedure:

-

Animal Acclimatization: Acclimate the mice for at least one week prior to the study.

-

Dosing: Administer a single intravenous (IV) dose of the ADC construct (e.g., 5 mg/kg) to each mouse.

-

Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.08, 1, 6, 24, 48, 96, 168, and 336 hours post-dose). Collect blood into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated payload in the plasma samples using a validated LC-MS/MS method.[9][10]

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

-

Human cancer cell line (e.g., NCI-N87 for gastric cancer)

-

Matrigel (optional)

-

ADC constructs (PEGylated and non-PEGylated)

-

Vehicle control (e.g., sterile PBS)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[11]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

-

Treatment: Administer the ADC constructs and the vehicle control to the respective groups via intravenous injection at a predetermined dose and schedule (e.g., once weekly for 3 weeks).

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[12]

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis if required.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing the Impact of PEGylation

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and logical workflows involved in ADC development.

Caption: Mechanism of action of a PEGylated Antibody-Drug Conjugate.

Caption: Logical workflow for the development of ADCs with PEGylated linkers.

Conclusion

The incorporation of PEGylated linkers represents a significant advancement in the design and development of antibody-drug conjugates. By enhancing solubility, reducing aggregation, improving pharmacokinetic profiles, and minimizing immunogenicity, PEGylation contributes to the creation of more stable, safer, and efficacious ADCs. The ability to achieve higher drug-to-antibody ratios further amplifies their therapeutic potential. As our understanding of the intricate interplay between the various components of an ADC continues to grow, the strategic use of technologies like PEGylation will be instrumental in realizing the full promise of this targeted therapeutic modality in the fight against cancer. This guide provides a foundational understanding for researchers and drug developers to leverage the advantages of PEGylated linkers in their pursuit of next-generation ADCs.

References

- 1. researchgate.net [researchgate.net]

- 2. labinsights.nl [labinsights.nl]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Technical Guide: NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the heterobifunctional linker, NH2-C5-PEG4-N3-L-Lysine-PEG3-N3. This advanced linker is primarily utilized in the synthesis of Antibody-Drug Conjugates (ADCs), enabling the precise connection of a cytotoxic payload to a monoclonal antibody. Its structure incorporates a primary amine for initial conjugation and two azide (B81097) moieties for subsequent bioorthogonal "click" chemistry reactions.

Core Compound Data

While a specific CAS number has not been assigned to this compound, it is available from several suppliers. Key identifying information is summarized below.

| Property | Value | Source(s) |

| Full Chemical Name | This compound | MedChemExpress, ChemScene |

| Molecular Formula | C25H49N9O9 | [1] |

| Molecular Weight | 619.71 g/mol | [1] |

| Common Application | Cleavable ADC Linker | [1][2][3][4] |

| Purity | ≥98% | |

| Solubility | ≥ 100 mg/mL in H₂O | [5] |

| Storage (Pure Form) | -20°C for 3 years | [1][5] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][5] |

Functional Moieties and Reaction Principles

This linker possesses two distinct types of reactive functional groups, enabling a sequential and controlled conjugation strategy.

-

Primary Amine (-NH2): The terminal amine group serves as a nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters.[] This allows for the initial, stable covalent attachment of the linker to a payload molecule that has been pre-functionalized with an amine-reactive group.

-

Azide (-N3): The two azide groups are designed for "click chemistry," a class of bioorthogonal reactions known for their high efficiency and specificity.[2][3] They can participate in:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free reaction with strained alkynes like dibenzocyclooctyne (DBCO), which is ideal for bioconjugation under physiological conditions.[2][]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with terminal alkynes, catalyzed by a copper(I) source.[8][9]

-

Experimental Workflow & Protocols

The following section outlines a representative two-stage workflow for the synthesis of an Antibody-Drug Conjugate using this compound. This protocol is a composite based on established methodologies for similar bioconjugation reactions.

Stage 1: Conjugation of Linker to Cytotoxic Payload

This stage involves attaching the linker's primary amine to a payload molecule (drug) that has been activated with an NHS ester.

Objective: To form a stable amide bond between the linker and the payload.

Materials:

-

This compound linker

-

NHS ester-functionalized cytotoxic payload

-

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction Buffer: Sodium borate (B1201080) (50 mM, pH 8.5) or Sodium bicarbonate (100 mM, pH 8.3)[4]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4

-

Purification system (e.g., Reverse-Phase HPLC)

Protocol:

-

Preparation of Reactants:

-

Dissolve the NHS ester-functionalized payload in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

-

Dissolve the this compound linker in the Reaction Buffer.

-

-

Conjugation Reaction:

-